3-methyl-N-[1-(4-methylphenyl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide
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Overview
Description
3-methyl-N-[1-(4-methylphenyl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazole ring, and a carboxamide group attached to the pyridine ring The presence of the methyl and phenyl groups further adds to its structural complexity
Chemical Reactions Analysis
3-methyl-N-[1-(4-methylphenyl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the oxazole and pyridine rings.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-N-[1-(4-methylphenyl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-methyl-N-[1-(4-methylphenyl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular pathways and targets involved depend on the specific application and biological context. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
3-methyl-N-[1-(4-methylphenyl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also contain fused ring systems and are known for their diverse biological activities.
Quinoline Derivatives: Similar to oxazolo[5,4-b]pyridines, quinoline derivatives have applications in medicinal chemistry and materials science.
Pyridinium Salts: These compounds share the pyridine ring structure and are used in various chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-N-[1-(4-methylphenyl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-10-4-6-13(7-5-10)11(2)19-16(21)14-8-15-12(3)20-22-17(15)18-9-14/h4-9,11H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCCRHMZCITAGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2=CC3=C(N=C2)ON=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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